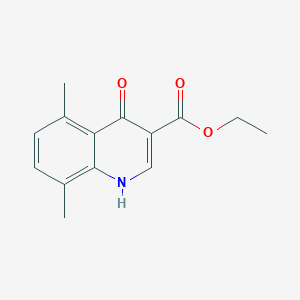

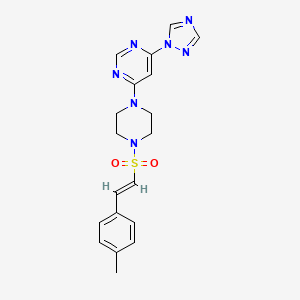

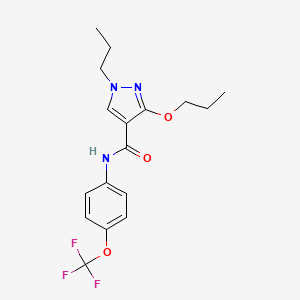

![molecular formula C13H14IN3O4 B2682243 ethyl N-[(2E)-2-{[(5-iodopyridin-2-yl)amino]methylidene}-3-oxobutanoyl]carbamate CAS No. 338401-07-3](/img/structure/B2682243.png)

ethyl N-[(2E)-2-{[(5-iodopyridin-2-yl)amino]methylidene}-3-oxobutanoyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl N-[(2E)-2-{[(5-iodopyridin-2-yl)amino]methylidene}-3-oxobutanoyl]carbamate, also known as EIPMC, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in biomedical research. EIPMC is a small molecule that has been shown to have a range of biological activities, including anti-cancer and anti-inflammatory effects. In

Applications De Recherche Scientifique

Anticancer Activity and Molecular Interactions

Research has indicated that the structural modifications of the carbamate group in ethyl (1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates influence their activity against cancer cells. These compounds bind to cellular tubulin, induce cell cycle arrest at mitosis, and exhibit cytotoxic effects in experimental neoplasms in mice. The studies suggest that a carbamate group is essential for activity, with no significant change when ethyl is replaced by methyl. However, replacing ethyl with bulkier aliphatic groups or altering the ethoxy to a methylamino group decreases activity. Additionally, the acetylation of the amino group or substitution at specific positions can reduce or eliminate anticancer activity (Temple, Rener, & Comber, 1989).

Synthesis and Evaluation of Derivatives

The synthesis of potential anticancer agents involving the compound's derivatives has been explored through chemical modifications, yielding a series of compounds with varied anticancer effects. These synthetic efforts aim to understand how different structural elements within the molecule contribute to its biological activity and to develop more potent anticancer drugs. Studies involve the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derivatives, evaluating their effects on cell proliferation, mitotic index, and survival in experimental models of cancer (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Mechanism of Action and Structure-Activity Relationship

Further studies have focused on antimitotic agents and the structure-activity relationships within this chemical class, including ethyl N-[(2E)-2-{[(5-iodopyridin-2-yl)amino]methylidene}-3-oxobutanoyl]carbamate derivatives. These investigations aim to identify the molecular mechanisms underlying their anticancer activity and to refine the structural features necessary for optimal activity. Such research contributes to the development of new therapeutic options for cancer treatment, with specific focus on targeting cell division processes (Temple, Rener, Waud, & Noker, 1992).

Propriétés

IUPAC Name |

ethyl N-[(Z)-3-hydroxy-2-[(5-iodopyridin-2-yl)iminomethyl]but-2-enoyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14IN3O4/c1-3-21-13(20)17-12(19)10(8(2)18)7-16-11-5-4-9(14)6-15-11/h4-7,18H,3H2,1-2H3,(H,17,19,20)/b10-8-,16-7? |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLQVBRGAHPFEX-YTBMLDKYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C(=C(C)O)C=NC1=NC=C(C=C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC(=O)/C(=C(/C)\O)/C=NC1=NC=C(C=C1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14IN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-[(2E)-2-{[(5-iodopyridin-2-yl)amino]methylidene}-3-oxobutanoyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2682172.png)

![7-Methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2682175.png)

![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2682180.png)

![1-{3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2682183.png)